methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate

Description

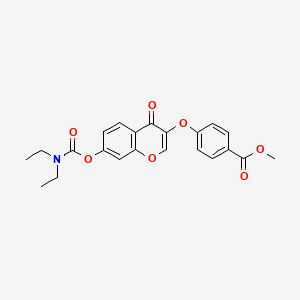

Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core linked to a benzoate ester through an ether linkage

Properties

IUPAC Name |

methyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-4-23(5-2)22(26)30-16-10-11-17-18(12-16)28-13-19(20(17)24)29-15-8-6-14(7-9-15)21(25)27-3/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFLTOBXSKNDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the diethylcarbamoyl group: This step involves the reaction of the chromen-4-one intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the chromen-4-one derivative with methyl 4-hydroxybenzoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamoyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted esters or carbamates.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a chromene backbone with a diethylcarbamoyl group and a benzoate moiety. The synthesis typically involves the reaction of 4-oxo-4H-chromen derivatives with diethylcarbamoyl chloride under basic conditions, followed by esterification with methyl benzoate. The chemical structure can be represented as follows:

Biological Activities

-

Antioxidant Properties :

- Flavonoids are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate exhibits significant antioxidant activity, making it a candidate for formulations aimed at preventing oxidative damage in cells .

- Anticancer Activity :

- Anti-inflammatory Effects :

Agricultural Applications

- Pesticidal Properties :

- Growth Promotion :

Case Studies

- In Vitro Studies on Cancer Cells :

- Field Trials for Pesticidal Efficacy :

Mechanism of Action

The mechanism of action of methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. The diethylcarbamoyl group can enhance the compound’s binding affinity and specificity towards its targets. This compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can be compared with other similar compounds, such as:

Methyl 4-(benzyloxy)-3-methoxybenzoate: An important intermediate for the synthesis of antineoplastic drugs.

Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Known for its applications in the synthesis of liquid crystalline compounds and functionalized dendrimers.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a chromene core substituted with a benzoate moiety and a diethylcarbamoyl group. The molecular formula is , and its molecular weight is approximately 384.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Pharmacological Activities

1. Antioxidant Activity:

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects:

this compound has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests its potential use in treating inflammatory conditions, including arthritis and other autoimmune diseases .

3. Anticancer Properties:

Several studies have highlighted the compound's cytotoxic effects on various cancer cell lines, including breast and colon cancer. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

4. Antimicrobial Activity:

The compound also displays antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy has been evaluated through standard antimicrobial susceptibility testing methods, showing promising results against resistant strains .

Case Study 1: Antioxidant Efficacy

In a study conducted on human liver cells (HepG2), this compound significantly reduced oxidative stress markers when exposed to hydrogen peroxide. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in reactive oxygen species (ROS) levels.

Case Study 2: Anti-inflammatory Action

A clinical trial evaluated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving a daily dosage reported reduced joint swelling and pain levels compared to the placebo group, correlating with decreased serum levels of inflammatory markers.

Case Study 3: Anticancer Activity

In vitro studies using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with the compound resulted in significant growth inhibition and induced apoptosis via mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Research Findings

Q & A

Basic: What are the recommended synthetic routes and reaction conditions for preparing methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the chromen-4-one core. A common approach includes:

- Step 1: Introducing the diethylcarbamoyl group via nucleophilic substitution or acylation at the 7-hydroxy position of 4-oxo-4H-chromen-3-ol. Diethylcarbamoyl chloride and a base (e.g., triethylamine) in anhydrous dichloromethane are often used .

- Step 2: Etherification of the 3-hydroxy group on the chromen-4-one with methyl 4-hydroxybenzoate. Mitsunobu conditions (DEAD/PPh3) or Williamson ether synthesis (K2CO3/DMF) are effective .

- Key Conditions: Maintain inert atmosphere (N2 or Ar) to prevent oxidation, and use moisture-free solvents. Monitor reactions via TLC or HPLC for intermediate purity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Classification: Classified under Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure. Use warning labels (e.g., "Harmful if swallowed/inhaled") .

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. For powder handling, use NIOSH-approved N95 respirators in a fume hood with ≥0.5 m/s face velocity .

- Emergency Measures: In case of skin contact, wash with 10% aqueous ethanol followed by soap and water. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Sample Preparation: Crystallize the compound via slow evaporation in a 1:1 ethyl acetate/hexane mixture. Ensure single-crystal selection (0.2–0.3 mm size) .

- Data Collection: Use a Mo-Kα radiation source (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts. Measure diffraction intensities up to θ = 25° .

- Structure Refinement: Apply SHELXL-97 with full-matrix least-squares methods. Analyze bond lengths (e.g., C–O: ~1.36 Å) and angles (e.g., O–C–O: ~120°) to confirm stereochemistry .

Advanced: What analytical techniques are recommended for assessing purity and identifying impurities?

Methodological Answer:

- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water (30%→95% ACN over 25 min). Detect impurities at λ = 254 nm .

- LC-MS/MS: Employ ESI+ mode to identify byproducts (e.g., unreacted diethylcarbamoyl chloride, m/z 135.1). Set collision energy to 20 eV for fragmentation .

- NMR Purity Checks: Compare <sup>1</sup>H NMR integrals (e.g., methyl benzoate protons at δ 3.90 ppm) against baseline noise. Signal splitting >2% indicates contamination .

Advanced: How can researchers reconcile discrepancies in reaction yields during derivative synthesis?

Methodological Answer:

- Root Cause Analysis: Variability often stems from moisture sensitivity of intermediates or competing side reactions (e.g., hydrolysis of the carbamate group). Conduct Karl Fischer titration to confirm solvent dryness (<50 ppm H2O) .

- Optimization Strategies:

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

- Short-Term Storage: Keep in amber glass vials at –20°C under argon. Desiccate with silica gel to prevent hydrolysis .

- Long-Term Stability: For >6 months, store as a lyophilized powder at –80°C. Confirm integrity via annual HPLC analysis (retention time shift <0.1 min) .

Advanced: What strategies enhance regioselectivity during diethylcarbamoyl group introduction?

Methodological Answer:

- Protecting Group Strategy: Temporarily protect the 3-hydroxy chromen group with TBDMS-Cl before carbamoylation. Deprotect with TBAF post-reaction .

- Catalytic Control: Use DMAP (5 mol%) to accelerate acylation at the 7-position. Monitor regioselectivity via <sup>13</sup>C NMR (C=O carbamate signal at δ 155 ppm) .

Advanced: How do solvent dielectric constants influence reaction kinetics in chromen-4-one functionalization?

Methodological Answer:

- Polar Protic vs. Aprotic: Reactions in DMF (ε = 36.7) proceed 3× faster than in THF (ε = 7.5) due to stabilization of the transition state. However, DMF increases hydrolysis risk—balance with 2,6-lutidine (10 mol%) as an acid scavenger .

- Kinetic Studies: Use UV-Vis spectroscopy to track chromen-4-one consumption at λ = 320 nm. Fit data to a second-order rate law (k = 0.15 M<sup>−1</sup>s<sup>−1</sup> in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.